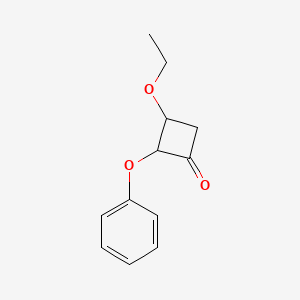

![molecular formula C19H23N5O2 B2418493 N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358888-46-6](/img/structure/B2418493.png)

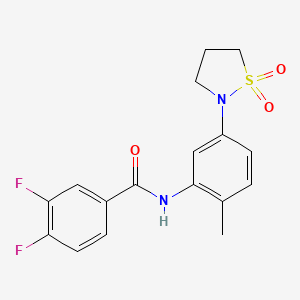

N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The [1,2,4]triazolo[4,3-a]quinoxalines are a class of non-naturally occurring small molecules that have aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxalines often involves the use of 1-chloro-2-hydrazinoquinoxaline and an appropriate aldehyde . Cyclization is ensured by an oxidation-reduction mechanism using chloranil .

Molecular Structure Analysis

The [1,2,4]triazolo[4,3-a]quinoxaline heterocycle system presents four different families of isomers . The well-known [1,2,4]triazolo[1,5-a]pyrimidine (TP) isomer is the most studied .

Chemical Reactions Analysis

The development of [1,2,4]triazolo[1,5-a]pyrimidines of interest in medicinal chemistry has been based on this heterocyclic nucleus as a possible bio-isostere for purines, carboxylic acid, and N-acetylated lysine .

Scientific Research Applications

Energetic Materials

Overview: Energetic materials play a crucial role in propulsion, explosives, and pyrotechnics. The unique properties of N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide make it an intriguing candidate for such applications.

Key Features:- Detonation Performance : Its calculated detonation velocity (Dv) of 9408 m/s and pressure (P) of 37.8 GPa rival the benchmark explosive CL-20 .

- Heat Resistance : Azo compound 10 surpasses existing heat-resistant explosives with a density of 1.91 g/cm³, thermal stability (Td = 305 °C), and Dv of 9200 m/s and P of 34.8 GPa .

Medicinal Chemistry

Background: The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has attracted interest in medicinal chemistry.

Potential Applications:- Bio-isostere : Researchers explore this heterocyclic nucleus as a bio-isostere for purines, carboxylic acids, and N-acetylated lysine .

Anticancer Agents

DNA Intercalation:properties

IUPAC Name |

N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2/c1-2-7-16-21-22-18-19(26)23(12-17(25)20-13-8-3-4-9-13)14-10-5-6-11-15(14)24(16)18/h5-6,10-11,13H,2-4,7-9,12H2,1H3,(H,20,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHYFMJWTYFTID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4CCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2418410.png)

![4-(1-(2-(2,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2418421.png)

![5-(3,5-dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2418426.png)

![2,5-dichloro-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2418431.png)